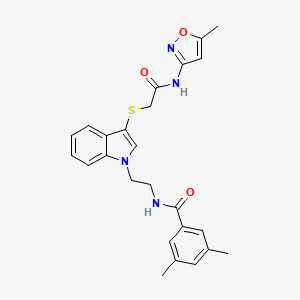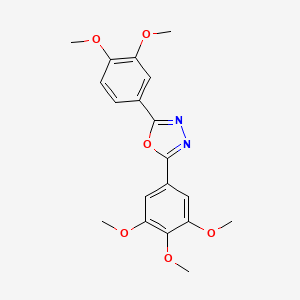
2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that contains two phenyl rings, one with two methoxy groups and the other with three methoxy groups, connected by a 1,3,4-oxadiazole ring. The presence of the methoxy groups and the oxadiazole ring suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the bonds. The presence of the oxadiazole ring, a heterocyclic ring containing two oxygen atoms and a nitrogen atom, could impart unique electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing oxadiazole ring. These functional groups could potentially make the molecule reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase the compound’s solubility in organic solvents, while the oxadiazole ring could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Anticancer Activities
- 1,3,4-Oxadiazole derivatives, including those with a dimethoxyphenyl substituent, have demonstrated significant anticancer properties. For instance, certain derivatives displayed notable activity against breast cancer cell lines (Polkam et al., 2021).
- Another study reported that compounds structurally related to 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Antimicrobial Properties
- Certain 1,3,4-oxadiazole derivatives, including those with dimethoxyphenyl groups, have exhibited significant antimicrobial activity. One study highlighted that some of these compounds showed potential activity comparable to commercial antibiotics (Mohana, 2013).
- Another research found that certain derivatives effectively inhibited the growth of pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).
Antifungal Activities
- Some 1,3,4-oxadiazole derivatives with trimethoxyphenyl groups were found to be effective fungicides. Research demonstrated that these compounds could inhibit the growth of various fungi, showing potential for agricultural applications (Chen et al., 2007).
Synthesis Methods and Environmental Considerations
- The synthesis of these compounds often involves eco-friendly and efficient methodologies. For example, a study described a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene in water, emphasizing energy efficiency and the avoidance of catalysts (Zhu et al., 2015).
Inhibitory Actions on Enzymes and Receptors
- Certain 1,3,4-oxadiazole derivatives, including those with a trimethoxyphenyl moiety, have shown inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurological disorders like dementia (Pflégr et al., 2022).
Spectral Luminescent Properties
- These compounds also exhibit unique spectral luminescent properties, making them interesting for applications in material science and optical technologies. A study highlighted their high quantum yield luminescence in polar and nonpolar solvents (Mikhailov et al., 2018).
Direcciones Futuras
The study of complex organic molecules like “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could focus on exploring its synthesis, properties, and potential applications .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKVSJIPPTLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
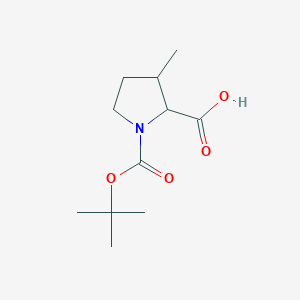
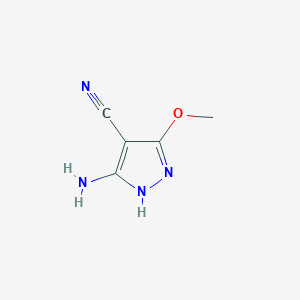
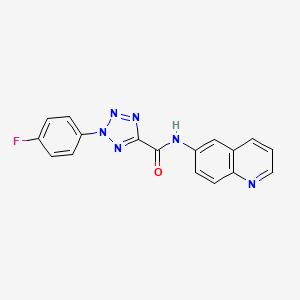
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

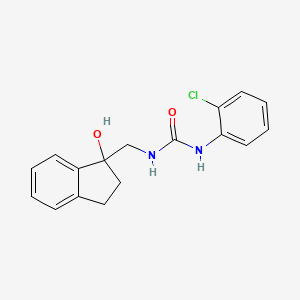
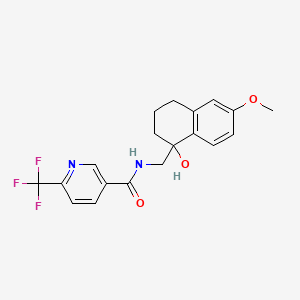
![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)
